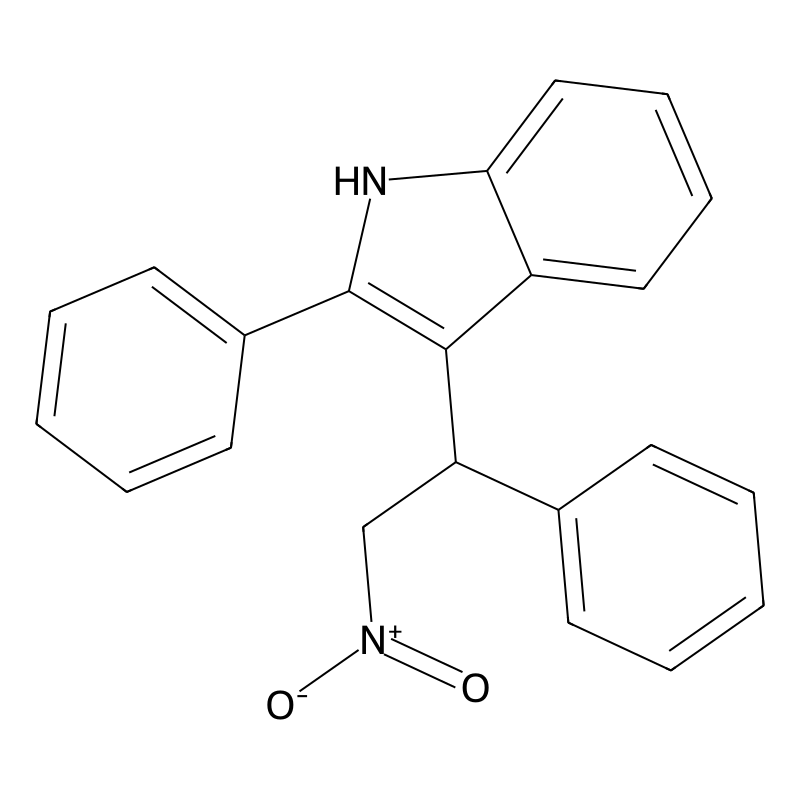

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Availability

The compound can be obtained from a few commercial suppliers, suggesting potential research interest, but the specific research areas aren't disclosed [, , ].

Structural Features

The molecule possesses interesting structural features, including indole and nitrophenyl groups. Indole is a common scaffold in biologically active molecules [], and nitrophenyl groups can participate in various chemical reactions. These features could be of interest for researchers in medicinal chemistry or drug discovery.

3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole is an indole derivative characterized by a nitro group and a phenyl substituent. The molecular structure consists of an indole core with a 2-nitro-1-phenylethyl side chain at the 3-position and a phenyl group at the 2-position. This unique arrangement allows for various interactions that can be exploited in biological systems and synthetic chemistry.

- Michael Addition: The nitro group acts as an electron-withdrawing substituent, facilitating nucleophilic attacks on the β-position of nitroalkenes .

- Reduction Reactions: The nitro group can be reduced to amine functionalities under specific conditions, allowing for further functionalization .

- Alkylation Reactions: The indole nitrogen can undergo alkylation, which alters its reactivity and biological properties .

Research indicates that compounds related to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole exhibit significant biological activities:

- Antiproliferative Effects: Similar indole derivatives have shown promising results against various cancer cell lines, indicating potential use in oncology .

- Antimicrobial Properties: Some studies suggest that these compounds may possess antimicrobial activity, although specific data on this compound is limited .

Several methods have been developed for synthesizing 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole:

- One-Pot Synthesis: This method involves the reaction of indole with β-nitrostyrene in the presence of acid catalysts such as sulfamic acid. The reaction typically occurs in refluxing methanol and yields the desired product after purification via chromatography .

- Michael Addition: Indoles can react with nitroalkenes to form the target compound through a Michael addition mechanism, which is facilitated by the presence of Lewis or Brönsted acids .

- Reduction Techniques: Following initial synthesis, reduction reactions can be employed to modify functional groups on the compound for further applications .

The unique structure of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole lends itself to various applications:

- Pharmaceutical Development: Its antiproliferative properties make it a candidate for drug development targeting cancer therapies.

- Material Science: Due to its structural characteristics, it may find applications in organic electronics or as a precursor in material synthesis.

Interaction studies involving this compound often focus on its binding affinity to biological targets. For instance:

- Enzyme Inhibition: Compounds similar to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole have been studied for their ability to inhibit specific enzymes involved in cancer progression .

- Receptor Binding: Research into how these compounds interact with cellular receptors can elucidate their mechanisms of action and potential therapeutic effects.

Several compounds share structural similarities with 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Nitrophenyl)-indole | Nitro group on phenyl at 4-position | Enhanced electron-withdrawing effects |

| 5-Methylindole | Methyl substitution at the 5-position | Altered lipophilicity |

| 3-(Phenylethynyl)-indole | Ethynyl group at the 3-position | Potential for increased reactivity |

These compounds differ primarily in their substituents and positions on the indole ring, impacting their reactivity and biological activity.

The synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole represents a convergence of classical indole synthetic methodologies with specific functionalization strategies. Historical approaches to indole synthesis have provided the foundational frameworks upon which modern synthetic routes to this complex heterocyclic compound have been developed.

The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains one of the most extensively utilized methods for indole construction [1]. This classical approach involves the cyclization of arylhydrazones under acidic conditions, producing 2,3-disubstituted indoles through a well-established mechanism involving [2] [2]-sigmatropic rearrangement [3] [4]. While the Fischer synthesis provides excellent substrate tolerance and reliability, its application to highly substituted indoles like 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole requires careful consideration of regioselectivity, particularly with unsymmetrical ketones that can yield mixtures of indole products [5] [6].

The Bartoli Indole Synthesis, developed in 1989, has emerged as a particularly relevant historical approach for accessing substituted indoles [2] [7]. This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form 7-substituted indoles [8] [9]. The mechanism proceeds through initial reduction of the nitro group to a nitroso functionality, followed by [2] [2]-sigmatropic rearrangement and cyclization [10]. For the synthesis of phenyl-substituted indoles, the Bartoli approach offers advantages in terms of regioselectivity and the ability to introduce substituents at specific positions of the indole core.

Leimgruber-Batcho Synthesis has provided another classical route, utilizing dimethylformamide dimethylacetal (DMF-DMA) with nitroaryl compounds under mild conditions [11]. This approach offers excellent functional group tolerance and has been particularly valuable for preparing indoles bearing sensitive substituents [5]. The method's compatibility with nitro-containing substrates makes it conceptually relevant to the target compound synthesis.

The Reissert Indole Synthesis, dating to 1897, represents a multi-step approach starting from ortho-nitrotoluene derivatives [12] [5]. This classical method involves base-catalyzed condensation, reduction of nitro groups, cyclization to indole-2-carboxylic acid, and subsequent decarboxylation. While more complex than modern approaches, the Reissert synthesis has provided valuable insights into the construction of substituted indoles from nitroaromatic precursors.

Historical electrophilic substitution reactions of indoles have also contributed to understanding the reactivity patterns essential for synthesizing complex derivatives. The preferential reactivity at the C-3 position of indoles toward electrophilic attack has been extensively documented, with nitroalkenes serving as effective electrophiles for introducing nitroethyl side chains [13] [14].

Contemporary Synthetic Routes

Modern synthetic approaches to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole have benefited significantly from advances in transition metal catalysis, improved reaction conditions, and enhanced understanding of mechanistic pathways. Contemporary methodologies emphasize efficiency, selectivity, and operational simplicity while maintaining high yields and functional group compatibility.

Palladium-Catalyzed Methodologies have revolutionized indole synthesis in recent decades [15] [16]. The use of palladium catalysts in domino reactions has enabled the construction of complex tricyclic indole scaffolds through intramolecular cyclization processes [15]. Recent developments include palladium-catalyzed aryl amination-Heck cyclization cascades that provide direct access to 3-substituted indoles [17]. These methods typically employ 5-10 mol% Pd(OAc)₂ with appropriate ligands such as 1,3-bis(diphenylphosphino)propane (DPPP) under controlled atmospheric conditions [15].

Transition Metal-Free Approaches have gained prominence as sustainable alternatives to metal-catalyzed processes [16] [18]. Recent advances include photochemical cyclization reactions that proceed without photocatalysts, utilizing the inherent reactivity of carbonyl compounds and tertiary amines [19]. These methods demonstrate state-selective reactivity features that enable high yields of various indole derivatives under mild conditions.

Direct C-H Functionalization strategies represent cutting-edge approaches to indole synthesis [20] [18]. Modern C-H activation techniques allow for regioselective functionalization at the C-2, C-3, or C-4 positions without requiring pre-existing functional groups [20]. These methods have particular relevance for introducing nitroethyl side chains through controlled electrophilic substitution reactions.

Microwave-Assisted Synthesis has emerged as a powerful tool for accelerating indole formation [21]. Contemporary protocols utilize microwave irradiation to achieve rapid heating and improved reaction kinetics, often reducing reaction times from hours to minutes while maintaining or improving yields [22] [23]. The technology has proven particularly effective for functionalizing indoles with complex substituent patterns.

Contemporary Electrophilic Substitution approaches have refined the introduction of nitroalkyl groups onto indole scaffolds. Modern protocols for the reaction of 2-phenylindole with β-nitrostyrene utilize optimized conditions including controlled temperature, appropriate solvents, and careful stoichiometry to achieve high regioselectivity [24]. These reactions typically proceed through Friedel-Crafts-type mechanisms with the nitroalkene acting as the electrophile.

Gold-Catalyzed Cyclization methods have provided innovative routes to indole derivatives [16] [25]. Recent developments include gold-catalyzed tandem reactions of 2-alkynylanilines that enable efficient construction of substituted indoles with broad substrate scope [25]. These methods offer excellent functional group tolerance and proceed under mild conditions.

Bartoli Indole Synthesis Applications

The Bartoli Indole Synthesis has found extensive application in the preparation of substituted indoles, including derivatives relevant to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole synthesis. This methodology's unique ability to construct 7-substituted indoles from readily available nitroarene precursors has made it a cornerstone approach in modern indole chemistry.

Mechanistic Framework and Optimization: The Bartoli synthesis proceeds through a well-defined mechanism involving three equivalents of vinyl Grignard reagent [2] [7] [8]. The first equivalent reduces the nitro group to a nitroso functionality, generating a nitrosoarene intermediate and a magnesium salt that yields a carbonyl compound upon workup [10]. The second equivalent reacts with the nitrosoarene to form an intermediate that undergoes [2] [2]-sigmatropic rearrangement facilitated by the steric bulk of ortho substituents [7] [8]. The final equivalent participates in cyclization and aromatization to yield the indole product [10].

Contemporary optimization studies have demonstrated that reaction success is critically dependent on the presence of ortho substituents, with bulkier groups typically providing higher yields [8] [26]. For nitroarenes lacking ortho substitution, the reaction often fails or provides low yields, with 4-substituted nitroarenes predominantly yielding anilines as major products [10]. This selectivity requirement has implications for synthetic planning toward highly substituted indoles.

Substrate Scope and Functional Group Tolerance: Recent applications of the Bartoli synthesis have explored diverse ortho substituents including alkyl, aryl, halogen (F, Cl, Br, I), silyl ethers (OSiR₃), benzyl ethers (O-benzyl), secondary alkyl ethers (O-sec-alkyl), and acetal groups (CH(OR)₂) [8]. This broad tolerance enables the preparation of indoles with varied substitution patterns relevant to complex target molecules.

The choice of alkenyl Grignard reagent significantly influences the substitution pattern of the resulting indole [8] [26]. Simple vinyl magnesium bromide produces indoles without substitution at C-2 or C-3, while substituted alkenyl reagents yield indoles with corresponding substituents at these positions. Styryl magnesium bromide, however, produces a mixture of desired indole, phenylacetaldehyde, and styrene in a 1:1:1 ratio, demonstrating the method's limitations with certain substrates [10].

Synthetic Applications: The Bartoli synthesis has been successfully applied to the preparation of pharmaceutical intermediates and natural product precursors [9]. Multi-kilogram scale syntheses have been reported, demonstrating the method's practical utility in process chemistry [27]. Recent applications include the synthesis of MmpL₃ inhibitors NITD-304 and NITD-349, where the Bartoli approach provided key indole intermediates [28].

Limitations and Synthetic Challenges: While powerful, the Bartoli synthesis faces certain limitations that impact its application to complex targets like 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The requirement for three equivalents of expensive Grignard reagents can be economically prohibitive for large-scale applications [9]. Additionally, the method's dependence on ortho substitution for success limits the accessibility of certain substitution patterns.

The reaction's sensitivity to substituent effects and the potential for side reactions, particularly with complex substrates, requires careful optimization of reaction conditions [10]. Temperature control is critical, as elevated temperatures can lead to decomposition or undesired rearrangements, while insufficient heating may result in incomplete conversion.

One-Pot Synthesis Strategies

One-pot synthesis strategies have emerged as highly efficient approaches for constructing complex indole derivatives, offering significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. For the synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, these methodologies provide streamlined routes that minimize intermediate isolation and purification steps.

Multicomponent Reaction Approaches: Contemporary one-pot strategies frequently employ multicomponent reactions that combine multiple synthetic transformations in a single reaction vessel [29] [30]. Recent developments include the synthesis of polysubstituted pyrroles through multicomponent reactions of arylglyoxal, 1,3-dicarbonyl compounds, indoles, and aromatic amines [30]. These catalyst-free methodologies demonstrate the potential for constructing complex heterocyclic frameworks without the need for transition metal catalysts.

Palladium-Catalyzed One-Pot Sequences: Advanced palladium-catalyzed one-pot syntheses have enabled the efficient preparation of 3-substituted indoles from nitro-containing precursors [31]. A notable example involves the one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives using palladium on carbon (Pd/C) as catalyst [31]. This methodology utilizes hydrogen gas as a hydrogen donor initially, followed by ethylene as a hydrogen acceptor to afford indole products in high yields.

The mechanism involves the formation of intermediate nitrones, which are essential for smooth reaction progression [31]. The process demonstrates excellent functional group tolerance and provides access to various 3-substituted indoles through a unified synthetic approach. Reaction conditions typically involve 10 mol% Pd/C under carefully controlled atmospheric conditions with sequential gas exchanges.

Interrupted Fischer Indole Strategies: One-pot applications of interrupted Fischer indole synthesis have provided efficient routes to complex indole derivatives [32]. These approaches combine the formation of cyclic Schiff bases with subsequent multicomponent reactions, enabling the rapid assembly of diverse indole scaffolds [32]. Automated synthesis platforms utilizing acoustic droplet ejection (ADE) technology have demonstrated the scalability of these approaches from nanomole to millimole scales.

Copper-Catalyzed One-Pot Processes: Recent developments in copper-catalyzed one-pot indole synthesis have emphasized sustainability and mild reaction conditions [33]. These methods typically involve the sequential formation of indole cores followed by further functionalization reactions without intermediate workup. The use of copper catalysts offers economic advantages over precious metal alternatives while maintaining high efficiency and selectivity.

Aqueous Micellar Catalysis: Innovative one-pot approaches utilizing aqueous micellar catalysis have enabled environmentally responsible indole synthesis [34]. These methods combine palladium-catalyzed aminations with subsequent cyclizations under aqueous conditions, eliminating the need for organic solvents [34]. The technology demonstrates excellent functional group tolerance and reduced reaction temperatures compared to traditional approaches.

Integration of Reduction and Cyclization: Advanced one-pot strategies often integrate nitro group reduction with subsequent cyclization reactions [31]. These approaches typically employ transition metal catalysts capable of mediating both transformation types, enabling direct conversion of nitroaromatic precursors to indole products. The sequential nature of these reactions requires careful optimization of catalyst loading, reaction atmosphere, and temperature profiles.

Green Chemistry Considerations

The development of sustainable synthetic methodologies for 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole synthesis has become increasingly important as environmental consciousness drives innovation in chemical manufacturing. Green chemistry principles provide a framework for evaluating and improving synthetic approaches while maintaining efficiency and selectivity.

Solvent Selection and Alternatives: Traditional indole synthesis often relies on organic solvents such as dimethylformamide (DMF), 1,2-dimethoxyethane (DME), and various halogenated solvents [27]. Contemporary green approaches have successfully replaced these with environmentally benign alternatives including water, ionic liquids, and solvent-free conditions [35] [22]. Water-based syntheses utilizing micellar catalysis have demonstrated particular promise, enabling efficient indole formation under aqueous conditions while eliminating organic solvent waste [34].

Ionic liquid-based systems have shown remarkable effectiveness for indole synthesis, offering advantages including recyclability, low volatility, and excellent solvation properties [35] [22]. Recent studies have demonstrated the successful synthesis of bis(indolyl)methanes using recyclable ionic liquids with minimal environmental impact [35]. These systems often achieve improved yields while reducing waste generation compared to traditional organic solvent-based approaches.

Catalytic Efficiency and Metal Loading: Green chemistry principles emphasize the use of catalytic rather than stoichiometric amounts of reagents [22]. Modern indole syntheses have achieved significant reductions in catalyst loading through improved catalyst design and optimized reaction conditions [27]. Recent developments include the use of heterogeneous catalysts that can be easily recovered and recycled, reducing metal waste and improving process economics.

The elimination of harmful metals from synthetic processes represents another key green chemistry objective [27]. Recent advances have demonstrated effective indole synthesis using earth-abundant metals such as iron and copper as alternatives to precious metal catalysts [25]. These approaches often maintain high efficiency while significantly reducing environmental impact and cost.

Energy Efficiency and Process Intensification: Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in indole synthesis [36] [21]. These methods typically achieve dramatic reductions in reaction times while maintaining or improving yields, leading to significant energy savings compared to conventional heating methods [36]. Process intensification through microwave technology also enables better temperature control and reduced side product formation.

Room temperature synthesis protocols have been developed for various indole formation reactions, eliminating the energy requirements associated with elevated temperature processes [19] [29]. These approaches often utilize photochemical activation or carefully designed catalytic systems that operate efficiently under ambient conditions.

Atom Economy and Waste Reduction: One-pot synthesis strategies exemplify excellent atom economy by eliminating intermediate isolation and purification steps [31] [30]. These approaches typically achieve higher overall atom utilization while reducing solvent consumption and waste generation. Recent examples include catalyst-free multicomponent reactions that construct complex indole derivatives without generating significant byproducts [30].

The development of protecting group-free syntheses has further improved atom economy by eliminating the need for protection and deprotection sequences [29]. These streamlined approaches often achieve comparable yields while significantly reducing the number of synthetic steps and associated waste generation.

Renewable Feedstocks and Bio-Based Starting Materials: Contemporary green chemistry approaches increasingly emphasize the use of renewable starting materials derived from biological sources [22]. Recent studies have explored the synthesis of indole derivatives from bio-derived furfural through thermo-catalytic conversion and ammonization processes [37]. These approaches offer the potential for reduced dependence on petroleum-derived feedstocks while maintaining synthetic efficiency.

Scalability of Synthetic Processes

The scalability of synthetic methodologies for 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole represents a critical consideration for practical applications in pharmaceutical manufacturing and chemical production. Successful scale-up requires careful evaluation of multiple factors including reaction kinetics, heat and mass transfer, safety considerations, and economic viability.

Laboratory to Pilot Scale Considerations: The transition from laboratory-scale synthesis to pilot production involves significant challenges in heat and mass transfer optimization [38] [28]. Recent studies on large-scale indole synthesis have demonstrated the importance of maintaining consistent temperature profiles during scale-up to prevent hot spot formation and ensure uniform reaction progression [38]. Kinetic studies using in situ infrared spectroscopy have provided valuable insights into reaction mechanisms and optimal processing conditions for larger scales [38].

Safety assessment becomes paramount during scale-up, particularly for reactions involving nitro compounds and reactive intermediates [38]. Thermal hazard evaluation using differential scanning calorimetry and adiabatic calorimetry techniques is essential for identifying potential safety risks and establishing appropriate processing limits [38]. Recent pharmaceutical industry examples have demonstrated successful multi-kilogram scale syntheses through careful safety evaluation and process optimization [27] [28].

Manufacturing Scale Implementation: The transition to manufacturing scale requires robust process control systems and comprehensive understanding of critical process parameters [39] [27]. Recent industrial implementations have achieved successful multi-kilogram production of indole intermediates through optimized Fischer indole cyclization processes that eliminate wastewater generation and minimize purification requirements [28].

Statistical process control methods have proven essential for maintaining product quality and yield consistency at manufacturing scales [27]. These approaches enable real-time monitoring of critical parameters and prompt identification of process deviations that could impact product quality or yield.

Continuous Flow Processing: Contemporary approaches to scalable indole synthesis increasingly utilize continuous flow processing technologies that offer advantages in heat and mass transfer, reaction control, and safety [32]. Automated synthesis platforms have demonstrated successful scaling from nanomole to millimole quantities using acoustic droplet ejection technology [32]. These systems enable rapid optimization of reaction conditions and efficient exploration of synthetic parameter space.

Economic Considerations and Process Optimization: Economic viability at scale requires optimization of multiple cost factors including raw material costs, catalyst loading, energy consumption, and waste treatment [28] [40]. Recent pharmaceutical industry case studies have demonstrated successful cost reduction through solvent recycling, catalyst recovery, and process intensification [28].

The development of telescoped syntheses that eliminate intermediate isolation steps has proven particularly valuable for large-scale implementation [27]. These approaches reduce processing time, equipment requirements, and overall manufacturing costs while maintaining product quality and yield.

Bioreactor-Based Production: Innovative approaches to large-scale indole derivative production have utilized biotechnological methods including engineered microorganisms [41] [40] [42]. Recent studies have achieved successful production of indole-3-acetic acid at pilot scale (100-L bioreactor) with concentrations exceeding 3.5 g/L [41] [40]. These biotechnological approaches offer advantages including mild reaction conditions, high selectivity, and reduced environmental impact.

The optimization of biotechnological processes has employed response surface methodology and statistical experimental design to maximize productivity while minimizing costs [41] [40]. Scale-up strategies utilizing constant impeller tip speed have proven effective for maintaining consistent mass transfer characteristics during bioreactor scale increases [41].

Quality Control and Regulatory Considerations: Manufacturing scale production requires comprehensive quality control systems that ensure consistent product quality and regulatory compliance [27] [28]. Recent pharmaceutical implementations have demonstrated the importance of analytical method development and validation for monitoring critical quality attributes throughout the manufacturing process [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

Dates

2: Slivicki RA, Xu Z, Kulkarni PM, Pertwee RG, Mackie K, Thakur GA, Hohmann AG. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence. Biol Psychiatry. 2017 Jul 8. pii: S0006-3223(17)31761-4. doi: 10.1016/j.biopsych.2017.06.032. [Epub ahead of print] PubMed PMID: 28823711.

3: Nguyen T, German N, Decker AM, Langston TL, Gamage TF, Farquhar CE, Li JX, Wiley JL, Thomas BF, Zhang Y. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. J Med Chem. 2017 Aug 18. doi: 10.1021/acs.jmedchem.7b00707. [Epub ahead of print] PubMed PMID: 28792219.